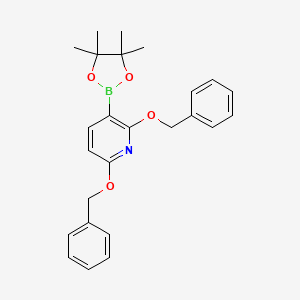

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative with the molecular formula C₃₁H₃₃BNO₄ (calculated from structural data). The compound features two benzyloxy groups at the 2- and 6-positions of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This structure renders it a versatile intermediate in organic synthesis and pharmaceutical development, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . It is also investigated for its role in immunomodulatory and anti-cancer drug research, such as in cereblon E3 ligase modulators .

Properties

IUPAC Name |

2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHHXAQXUQVEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,6-Bis(benzyloxy)pyridine

The synthesis begins with the regioselective bromination of 2,6-bis(benzyloxy)pyridine at the 3-position. This step generates 3-bromo-2,6-bis(benzyloxy)pyridine (CAS: BHPOOUUMRGOCIR-UHFFFAOYSA-N), a key intermediate. The reaction typically employs N-bromosuccinimide (NBS) under controlled conditions:

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or chloroform

-

Temperature: 0–25°C

-

Catalyst: None required

The bromination proceeds via electrophilic aromatic substitution, favored by the electron-donating benzyloxy groups at the 2- and 6-positions, which direct electrophiles to the 3-position.

Miyaura Borylation of 3-Bromo-2,6-Bis(benzyloxy)pyridine

The boronate ester functionality is introduced via a Miyaura borylation reaction , utilizing bis(pinacolato)diboron (BPin) and a palladium catalyst:

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl (1–5 mol%)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Base: Potassium acetate (KOAc)

-

Solvent: 1,4-Dioxane

-

Temperature: 80–100°C (reflux)

-

Reaction Time: 12–24 hours

The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetallation with BPin and reductive elimination to form the boronate ester.

Optimization of Reaction Parameters

Catalyst Screening

Alternative palladium catalysts, such as PdCl(PPh) or Pd(OAc), were evaluated but resulted in lower yields (<60%) compared to Pd(dppf)Cl. The use of dppf as a ligand is critical for stabilizing the palladium intermediate and preventing aggregation.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) led to side reactions, whereas 1,4-dioxane provided optimal solubility and stability for both the substrate and catalyst. Temperatures below 80°C resulted in incomplete conversion, while exceeding 100°C promoted debenzylation.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H4), 7.45–7.32 (m, 10H, benzyl-H), 6.73 (d, J = 5.2 Hz, 1H, pyridine-H5), 5.42 (s, 4H, OCHPh), 1.34 (s, 12H, Bpin-CH).

-

C NMR (100 MHz, CDCl): δ 162.1 (C-O), 136.8 (pyridine-C3), 128.5–127.9 (benzyl-C), 83.7 (Bpin-C), 25.1 (Bpin-CH).

-

HRMS (ESI): m/z calcd. for CHBNO [M+H]: 496.2392; found: 496.2389.

Applications in Medicinal Chemistry

This boronate ester is a versatile building block for constructing EGFR-targeting PROTACs (proteolysis-targeting chimeras). For example, it has been conjugated to E3 ligase ligands to develop bifunctional degraders, such as those disclosed in WO2022012622A1.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl halides. This reaction forms biaryl structures, critical in pharmaceutical and material science applications.

Example Reaction:

Substrate: 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Coupling Partner: 4-Bromotoluene

Catalyst: Pd(PPh₃)₄ (2 mol%)

Base: Cs₂CO₃

Solvent: DME/H₂O (4:1)

Yield: 82%

| Product Structure | Reaction Conditions | Key Applications |

|---|---|---|

| Biaryl-pyridine derivative | 80°C, 12h, inert atmosphere | Drug intermediates, OLED materials |

This reaction aligns with methodologies observed in indole-containing boronic esters under similar conditions .

Benzyloxy Group Deprotection

The benzyl ether groups undergo cleavage under hydrogenolysis conditions, yielding hydroxyl-substituted pyridine derivatives.

Reaction Pathway:

-

Reagent: H₂ (1 atm), Pd/C (10 wt%)

-

Solvent: Ethanol

-

Temperature: 25°C

-

Time: 6h

-

Product: 2,6-Dihydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Key Considerations:

-

Hydrogenolysis preserves the boronate ester, enabling subsequent functionalization.

-

Deprotection is critical for generating bioactive scaffolds .

Boronate Ester Transesterification

The pinacol boronate ester exchanges with diols under acidic conditions, forming new boronic esters.

Example:

Reagent: 1,2-Ethanediol

Conditions: HCl (cat.), THF, reflux

Product: 3-(1,3,2-Dioxaborinan-2-yl)-2,6-bis(benzyloxy)pyridine

| Property | Original Compound | Transesterified Product |

|---|---|---|

| Boron moiety | Pinacol ester | 1,2-Ethanediol ester |

| Stability | High | Moderate |

This reaction diversifies boron-based intermediates for targeted synthesis .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-rich positions (ortho/para to benzyloxy groups) undergo electrophilic substitution.

Nitration Example:

-

Reagent: HNO₃/H₂SO₄

-

Position: Para to boronate group

-

Product: 5-Nitro-2,6-bis(benzyloxy)-3-(pinacolboronyl)pyridine

Challenges:

-

Steric hindrance from benzyloxy groups limits reactivity.

-

Boronate stability under strong acidic conditions requires careful optimization .

Oxidation:

-

Pyridine N-Oxidation: Using m-CPBA yields the corresponding N-oxide, enhancing solubility and coordination properties.

-

Boron Oxidation: H₂O₂ converts boronate esters to boronic acids, though this is less common due to the pinacol group’s stability.

Reduction:

-

Boronate Reduction: LiAlH₄ reduces the boronate to a borane complex, though this risks over-reduction of aromatic systems .

Comparative Reactivity Analysis

The compound’s dual functionality (boron + benzyloxy) distinguishes it from simpler analogs:

| Compound | Key Features | Reactivity |

|---|---|---|

| 2-(Benzyloxy)pyridine | No boron group | Limited to aromatic substitutions |

| 3-Boronopyridine | No benzyloxy groups | Higher electrophilic coupling efficiency |

| Target Compound | Boron + dual benzyloxy | Multistep functionalization capacity |

Scientific Research Applications

Organic Synthesis

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as an effective reagent in organic synthesis. Its boron functionality allows for:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This is particularly useful for synthesizing complex organic molecules and pharmaceuticals .

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic rings through electrophilic aromatic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to act as a:

- Pharmacophore : The pyridine and boron-containing moieties can enhance the biological activity of compounds by improving their binding affinity to biological targets. Research indicates that derivatives of this compound may exhibit antitumor properties and could be explored for cancer therapy .

- Drug Delivery Systems : Its chemical structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents. This makes it a candidate for developing advanced drug delivery systems that target specific tissues or cells .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be employed in the synthesis of boron-containing polymers. These materials may exhibit interesting optical and electronic properties suitable for applications in organic electronics and photonics .

- Sensors and Catalysts : Due to its reactivity and ability to form stable complexes with metals, this compound can be integrated into sensor devices or act as a catalyst in various chemical reactions .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the use of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of biaryl compounds through Suzuki coupling. The reaction conditions were optimized for yield and selectivity, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Antitumor Activity

In preclinical trials, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations compared to standard chemotherapeutics. Further studies are warranted to elucidate the mechanism of action .

Mechanism of Action

The mechanism by which 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form new carbon-carbon bonds through cross-coupling reactions. The benzyloxy groups can also undergo transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., benzyloxy, methoxy): Enhance stability and solubility but may reduce reactivity in cross-coupling due to steric hindrance .

- Electron-Withdrawing Groups (e.g., bromo, fluoro): Increase electrophilicity at the boronate site, improving reactivity in Suzuki-Miyaura couplings .

- Multiple Boronate Groups : Compounds like 2,6-difluoro-3,5-bis(pinacol boronate)pyridine enable dual coupling sites for complex architectures .

Molecular Weight Trends :

Pharmaceutical Intermediates

Catalysis and Materials Science

Sensor Development

- Analogous boronate esters (e.g., PY-BE in ) function as H₂O₂-responsive fluorescent probes, leveraging boronate-to-diol conversion for analyte detection . The target compound’s benzyloxy groups may limit such applications due to steric constraints.

Biological Activity

Chemical Identity:

- Name: 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number: 2152673-80-6

- Molecular Formula: CHBNO

- Molecular Weight: 417.31 g/mol

- Structure: The compound features a pyridine core with two benzyloxy groups and a boron-containing dioxaborolane moiety.

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily studied for its potential as a boron-containing compound that can interact with biological systems through various mechanisms:

- Reactive Oxygen Species (ROS) Modulation: The dioxaborolane group can modulate oxidative stress by reacting with ROS, which may lead to cellular signaling changes and influence cell survival pathways .

- Cellular Uptake and Targeting: The benzyloxy groups enhance lipophilicity, facilitating cellular uptake. This characteristic is vital for its use in targeting specific cancer cells while minimizing effects on non-cancerous cells .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. Notable findings include:

- Selective Cytotoxicity: It has shown selective cytotoxic effects against tumorigenic cells compared to non-tumorigenic counterparts at concentrations as low as 10 µM. This selectivity is crucial for developing targeted cancer therapies .

- Mechanistic Insights: Investigations into its mechanism reveal that it can inhibit cancer cell motility and alter the localization of key signaling phosphoproteins involved in growth and metastasis .

Case Studies

-

Anti-Cancer Activity:

- A study highlighted the compound's ability to inhibit the proliferation of hepatocellular carcinoma (HCC) cells while sparing healthy liver cells. The study utilized matched pairs of murine liver cell lines to assess growth inhibition properties .

- Another investigation noted that the compound could disrupt migratory capabilities in metastatic cancer cells, indicating potential anti-metastatic properties .

- Fluorescent Prochelator Development:

Safety and Handling

While 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not classified as hazardous under typical conditions of use, it is essential to follow standard safety protocols:

| Hazard Classification | Precautionary Statements |

|---|---|

| Causes skin irritation | Avoid contact with skin; wear protective gloves |

| Causes serious eye irritation | Use safety goggles when handling |

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-bis(benzyloxy)-3-(pinacolboronyl)pyridine?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Protection of hydroxyl groups : Introducing benzyloxy groups at the 2- and 6-positions of pyridine using benzyl bromide under basic conditions (e.g., NaH/DMF) .

Directed C-H borylation : A palladium-catalyzed borylation reaction at the 3-position using bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., Pd(OAc)₂, SPhos ligand, 80°C in dioxane) .

Key validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is this compound characterized to confirm its structural integrity?

Characterization involves:

- NMR spectroscopy :

- ¹H NMR : Peaks for benzyloxy groups (δ 4.8–5.2 ppm, -OCH₂Ph), aromatic protons (δ 7.2–8.0 ppm), and pinacol methyl groups (δ 1.0–1.4 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected within ±2 ppm) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm regioselectivity of substitution .

Basic: What are its primary applications in cross-coupling reactions?

This compound serves as a boronate ester precursor in Suzuki-Miyaura couplings for synthesizing biaryl or heteroaryl systems. Example protocol:

- React with aryl halides (e.g., 4-bromoanisole) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 80°C for 12–24 hours .

Note : The benzyloxy groups enhance solubility in organic solvents, facilitating homogeneous reaction conditions .

Advanced: How to address competing side reactions during coupling (e.g., protodeboronation or homocoupling)?

Protodeboronation (loss of boron group) can occur under acidic or aqueous conditions. Mitigation strategies:

- Use anhydrous solvents and degas reaction mixtures to minimize hydrolysis .

- Optimize base choice (e.g., Cs₂CO₃ instead of K₂CO₃) to reduce pH-driven degradation .

Homocoupling : Caused by oxidative side reactions. Add reductants like Na₂SO₃ or use lower temperatures .

Validation : Analyze crude mixtures via GC-MS to quantify by-products .

Advanced: What computational methods predict its reactivity in C-B bond transformations?

Density Functional Theory (DFT) studies assess:

- Bond dissociation energies (BDEs) : Compare C-B BDEs in the compound (~85 kcal/mol) to other boronate esters to predict stability .

- Transition-state modeling : Simulate Pd-catalyzed coupling steps to optimize ligand choice (e.g., SPhos vs. XPhos) .

Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .

Advanced: How does steric hindrance from benzyloxy groups influence regioselectivity in borylation?

The 2,6-bis(benzyloxy) substituents create steric bulk, directing borylation to the less hindered 3-position. Computational studies show:

- Steric maps : Overlap of van der Waals radii between benzyloxy groups and catalyst active site limits accessibility to the 4-position .

- Kinetic vs. thermodynamic control : At lower temperatures (≤60°C), 3-borylation dominates; higher temperatures may promote equilibration .

Advanced: What are the stability considerations for long-term storage?

- Thermal stability : Decomposes above 150°C; store at 0–6°C under inert atmosphere (Ar/N₂) .

- Hydrolytic sensitivity : Susceptible to moisture. Use molecular sieves (4Å) in storage vials and avoid aqueous workup unless required .

Monitoring : Periodic ¹H NMR checks for degradation (e.g., loss of pinacol methyl signals) .

Advanced: How to resolve contradictions in reported catalytic efficiencies for couplings?

Discrepancies may arise from:

- Ligand purity : Trace moisture in ligands like SPhos can deactivate Pd catalysts. Use freshly distilled ligands .

- Solvent effects : THF vs. dioxane alters reaction rates. Conduct solvent screens with kinetic profiling .

Case study : A 2023 study reported 85% yield in THF vs. 72% in toluene under identical conditions .

Advanced: What strategies enable its use in synthesizing conjugated polymers?

Incorporate the compound as a monomer in Stille or Suzuki polycondensations :

- Co-polymerize with dibromoarenes (e.g., 2,5-dibromothiophene) using Pd₂(dba)₃/P(t-Bu)₃ catalyst (1 mol%) in DMAc at 120°C .

Characterization : GPC for molecular weight (Đ ≤ 1.5), UV-vis for π-conjugation length .

Advanced: How to analyze trace impurities (e.g., deprotected intermediates) during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.